An In-depth Technical Guide to 5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one
An In-depth Technical Guide to 5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one
Introduction: A Versatile Fluorinated Heterocycle in Modern Chemistry
5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one is a halogenated and fluorinated pyridinone derivative that has emerged as a significant building block in medicinal and agricultural chemistry.[1] The pyridinone scaffold is a "privileged structure" known for its wide range of biological activities, acting as a versatile hydrogen bond donor and acceptor in various biological systems.[2][3] The introduction of a difluoromethyl (-CHF₂) group at the N1 position offers distinct advantages over traditional alkyl groups. This moiety can enhance crucial physicochemical properties such as lipophilicity, metabolic stability, and bioavailability.[1] Furthermore, the -CHF₂ group can act as a bioisostere for hydroxyl, thiol, or amine functionalities, potentially forming key hydrogen bonds with biological targets.[1] The presence of a bromine atom at the C5 position provides a reactive handle for further synthetic diversification, making this compound a highly valuable intermediate for creating complex molecular architectures.[4][5]
This guide provides an in-depth analysis of the chemical properties, synthesis, reactivity, and applications of 5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one for researchers and professionals in drug development.
Compound Identification and Physicochemical Properties
Precise identification and understanding of a compound's physical properties are foundational for its application in research and development.
| Property | Value | Source(s) |
| CAS Number | 832735-61-2 | [6][7] |
| Molecular Formula | C₆H₄BrF₂NO | [6][7] |
| Molecular Weight | 224.00 g/mol | [6][7] |
| Appearance | Solid (Typical) | N/A |
| Melting Point | 74-76 °C | [8] |
| Boiling Point | 253 °C | [8] |
| Density | 1.821 g/cm³ | [8] |
| Flash Point | 107 °C | [8] |
| Storage | Inert atmosphere, Room Temperature | [7][8] |
Synthesis and Mechanistic Considerations
The synthesis of N-difluoromethyl-2-pyridones is a critical process that has evolved to favor safer and more efficient reagents. While early methods utilized difluorocarbene sources like sodium chlorodifluoroacetate, a more contemporary and accessible approach involves the use of ethyl bromodifluoroacetate (BrCF₂COOEt).[9][10] This method is advantageous as it employs a commercially available, stable, and less hazardous reagent.[10]
The reaction proceeds via a two-step, one-pot mechanism starting from the readily available 5-Bromo-2(1H)-pyridone precursor. The causality behind this process is rooted in the nucleophilicity of the pyridinone nitrogen and the electrophilic nature of the difluoromethylating agent.
Mechanistic Pathway
-
N-Alkylation: The reaction initiates with a nucleophilic attack from the nitrogen atom of the 5-Bromo-2(1H)-pyridone on the electrophilic carbon of ethyl bromodifluoroacetate. This forms a pyridinium intermediate.[11]
-
Hydrolysis & Decarboxylation: The ester group of the intermediate is subsequently hydrolyzed in situ, followed by a spontaneous decarboxylation event to yield the final N-difluoromethylated product.[10]
Caption: Synthesis workflow for 5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one.
Experimental Protocol: N-Difluoromethylation
This protocol is adapted from generalized procedures for the N-difluoromethylation of pyridines using ethyl bromodifluoroacetate.[10][11]
-
Reaction Setup: To a solution of 5-Bromo-2(1H)-pyridone (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or DMF), add a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Reagent Addition: Add ethyl bromodifluoroacetate (1.5 eq) to the suspension at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction Execution: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: After cooling to room temperature, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one.
Spectral Data and Structural Elucidation
The structural identity of 5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one is confirmed through standard spectroscopic techniques. The key expected signals are outlined below.
| Technique | Feature | Expected Chemical Shift / Signal |
| ¹H NMR | -CHF₂ | Triplet (t), δ ≈ 7.0-8.0 ppm, with a characteristic ¹J(H,F) coupling of ~55-60 Hz. |
| Pyridinone Ring | Multiple signals in the aromatic region (δ ≈ 6.5-8.0 ppm) corresponding to the three ring protons. | |
| ¹³C NMR | -CHF₂ | Triplet (t), δ ≈ 110-120 ppm, with a large ¹J(C,F) coupling of ~230-240 Hz. |
| C=O | Signal in the downfield region, δ ≈ 160-170 ppm. | |
| C-Br | Signal around δ ≈ 100-115 ppm. | |
| ¹⁹F NMR | -CHF₂ | Doublet (d), with a characteristic ¹J(F,H) coupling matching the proton NMR triplet. |
| IR Spec. | C=O Stretch | Strong absorption band around 1650-1680 cm⁻¹. |
| C-F Stretch | Strong absorption bands in the 1000-1200 cm⁻¹ region. | |
| Mass Spec. | Molecular Ion | [M]+ and/or [M+H]+ peaks corresponding to m/z ≈ 223/225 (due to Br isotopes). |
Chemical Reactivity and Synthetic Potential
The reactivity of 5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one is dictated by two primary features: the C5-bromine atom and the electron-deficient pyridinone ring system, which is further influenced by the N-difluoromethyl group.
-
C-Br Bond Reactivity: The bromine atom at the C5 position is a versatile functional group for cross-coupling reactions. It can readily participate in Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide array of carbon and heteroatom substituents. This is the primary avenue for building molecular complexity from this core.[4]
-
Ring System: The pyridinone ring is electron-deficient, and the strongly electron-withdrawing N-CHF₂ group further decreases its electron density. This deactivation makes the ring less susceptible to electrophilic aromatic substitution than a standard benzene ring.
-
Difluoromethyl Group: The -CHF₂ group is generally stable under many reaction conditions but can participate in specific chemical transformations if desired. Its primary role, however, is to modulate the steric and electronic properties of the molecule.
Caption: Reactivity profile of 5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one.
Applications in Medicinal Chemistry
The unique combination of a reactive bromine handle, a biologically active pyridinone core, and a property-modulating difluoromethyl group makes this compound highly attractive for drug discovery programs.[2]
-
Scaffold for Library Synthesis: Its primary application is as an intermediate. The C5-Br position allows for the rapid generation of diverse compound libraries via parallel synthesis using various cross-coupling reactions.[4]
-
Kinase Inhibitors: The pyridinone scaffold is a known hinge-binding motif for many protein kinases.[3] Derivatives of this compound can be synthesized to target specific kinases implicated in diseases like cancer.
-
Antiviral and Antimicrobial Agents: Pyridinone derivatives have shown a wide range of biological activities, including antiviral (e.g., against HBV and HIV) and antimicrobial effects.[2][3] The N-difluoromethyl group can enhance potency and improve the pharmacokinetic profile of these agents.[1]
-
CNS-Active Agents: The ability of the difluoromethyl group to increase lipophilicity can aid in blood-brain barrier penetration, making derivatives of this scaffold potential candidates for central nervous system (CNS) targets.
Safety and Handling
As with all laboratory chemicals, 5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one should be handled with appropriate care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Hazards: While specific toxicity data is limited, related bromo- and fluoro-organic compounds may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[12]
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.[8]
References
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PubChem. 5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one. Available at: [Link]
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Royal Society of Chemistry. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. Available at: [Link]
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Nature. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Available at: [Link]
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Frontiers. Recent Advances of Pyridinone in Medicinal Chemistry. Available at: [Link]
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PMC. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. Available at: [Link]
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PMC. Recent Advances of Pyridinone in Medicinal Chemistry. Available at: [Link]
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Magritek. 5-Bromo-1,2,3-trifluorobenzene. Available at: [Link]
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